molecular formula C22H30N4O6 B12627817 ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate

ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate

Cat. No.: B12627817
M. Wt: 446.5 g/mol
InChI Key: AKAFEEZHUCHRQB-VYRBHSGPSA-N
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Description

Ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group

Preparation Methods

The synthesis of ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the reaction of 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions.

    Coupling with L-Alanine: The pyrrolidinone intermediate is then coupled with L-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Formation of the Piperazine Derivative: The final step involves the reaction of the coupled product with ethyl piperazine-1-carboxylate under suitable conditions to yield the target compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrrolidinone and ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms of action of various biological processes.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and therapeutic potential.

Properties

Molecular Formula

C22H30N4O6

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 4-[(2S)-2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H30N4O6/c1-4-32-22(30)25-11-9-24(10-12-25)21(29)15(2)23-20(28)16-13-19(27)26(14-16)17-5-7-18(31-3)8-6-17/h5-8,15-16H,4,9-14H2,1-3H3,(H,23,28)/t15-,16?/m0/s1

InChI Key

AKAFEEZHUCHRQB-VYRBHSGPSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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